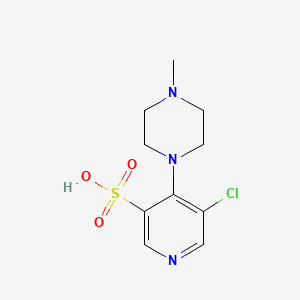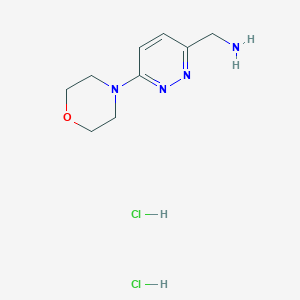
(R)-3-(trifluoromethoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(trifluoromethoxy)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(trifluoromethoxy)pyrrolidine typically involves the functionalization of pyrrolidine. One common method includes the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to produce the desired compound . This method is advantageous due to its simplicity and the absence of metal catalysts, which can be beneficial for large-scale production.
Industrial Production Methods
Industrial production methods for ®-3-(trifluoromethoxy)pyrrolidine often involve continuous flow processes to ensure high efficiency and yield. These methods leverage advanced microreactor systems to facilitate the direct introduction of functional groups into the pyrrolidine ring .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(trifluoromethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the trifluoromethoxy group or the pyrrolidine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
®-3-(trifluoromethoxy)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of ®-3-(trifluoromethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. This interaction can lead to significant changes in the biological activity and properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(trifluoromethyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-3-(methoxy)pyrrolidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-3-(fluoromethoxy)pyrrolidine: Features a fluoromethoxy group.
Uniqueness
®-3-(trifluoromethoxy)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propiedades
Fórmula molecular |
C5H8F3NO |
|---|---|
Peso molecular |
155.12 g/mol |
Nombre IUPAC |
(3R)-3-(trifluoromethoxy)pyrrolidine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 |
Clave InChI |
LMXDVHWGZYGKNK-SCSAIBSYSA-N |
SMILES isomérico |
C1CNC[C@@H]1OC(F)(F)F |
SMILES canónico |
C1CNCC1OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)





![2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)
![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)

![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)

